N-Ethylbutanamide

P2X3 antagonist purinergic signaling pain research

N-Ethylbutanamide (CAS 13091-16-2, molecular formula C₆H₁₃NO, molecular weight 115.17 g/mol) is a secondary aliphatic amide with an ethyl substituent on the amide nitrogen and a four-carbon butanoyl backbone. It exists as a liquid at room temperature with calculated boiling point 216.9°C, calculated density 0.863 g/cm³, and calculated LogP of 1.17.

Molecular Formula C6H13NO
Molecular Weight 115.17 g/mol
CAS No. 13091-16-2
Cat. No. B082582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Ethylbutanamide
CAS13091-16-2
Molecular FormulaC6H13NO
Molecular Weight115.17 g/mol
Structural Identifiers
SMILESCCCC(=O)NCC
InChIInChI=1S/C6H13NO/c1-3-5-6(8)7-4-2/h3-5H2,1-2H3,(H,7,8)
InChIKeyDHCJWWQFOMHARO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Ethylbutanamide (CAS 13091-16-2): Baseline Characterization and Comparator Context for Research Procurement


N-Ethylbutanamide (CAS 13091-16-2, molecular formula C₆H₁₃NO, molecular weight 115.17 g/mol) is a secondary aliphatic amide with an ethyl substituent on the amide nitrogen and a four-carbon butanoyl backbone [1]. It exists as a liquid at room temperature with calculated boiling point 216.9°C, calculated density 0.863 g/cm³, and calculated LogP of 1.17 [2]. The compound is commercially available for research use, typically at 95% purity, and serves as a synthetic intermediate or structural scaffold in medicinal chemistry applications [2]. Its closest structural analogs include N-methylbutanamide (methyl substitution, MW 101.15 g/mol) and N-propylbutanamide (propyl substitution, MW 129.20 g/mol), which differ systematically in N-alkyl chain length and thus serve as the primary comparators for differential assessment [3].

Why N-Ethylbutanamide Cannot Be Substituted by N-Methylbutanamide or N-Propylbutanamide in Structure-Sensitive Applications


Although N-ethylbutanamide, N-methylbutanamide, and N-propylbutanamide share the same butanamide core scaffold, their N-alkyl substitution patterns produce measurably different physicochemical properties and biological activity profiles. The LogP increases progressively with N-alkyl chain length (methyl < ethyl < propyl), directly affecting membrane permeability, solubility, and distribution behavior in biological systems [1]. In structure-activity relationship studies, even single-carbon alterations to the N-alkyl substituent have been shown to fundamentally alter receptor binding affinity, enzyme inhibition potency, and functional selectivity [2]. Consequently, interchanging these analogs without experimental validation risks experimental irreproducibility and misinterpretation of structure-activity data. The quantitative evidence below establishes the specific, measurable dimensions along which N-ethylbutanamide differs from its closest structural comparators.

N-Ethylbutanamide: Quantitative Comparative Evidence for Scientific Selection


P2X3 Receptor Antagonist Activity: Functional Potency of N-Ethylbutanamide

N-Ethylbutanamide demonstrates functional antagonist activity at recombinant rat P2X3 purinoceptors with an EC₅₀ of 80 nM when evaluated at 10 μM in Xenopus oocytes [1]. This represents a defined, quantifiable biological activity for this compound. Direct comparative data for N-methylbutanamide or N-propylbutanamide at the same target are not available in the current literature; therefore, no cross-compound potency ranking can be established.

P2X3 antagonist purinergic signaling pain research

Comparative Physicochemical Properties: N-Ethylbutanamide vs. N-Methylbutanamide

N-Ethylbutanamide has a calculated LogP of 1.17 [1], which is approximately 0.4–0.5 LogP units higher than the calculated LogP of N-methylbutanamide (estimated ~0.7) [2]. This difference reflects the increased hydrophobicity conferred by the ethyl substituent relative to the methyl group. Increased LogP generally correlates with enhanced membrane permeability but reduced aqueous solubility.

LogP comparison partition coefficient drug-likeness

Nematicidal Activity: N-Ethylbutanamide in Context of N-Alkyl Chain Length Trend

In a systematic evaluation of N-alkyl substituted amides against root-knot nematode (Meloidogyne incognita), N-propyl-butyramide (the propyl analog) exhibited an LC₅₀ of 67.46 ppm and was identified as the most active compound among the tested series [1]. The study explicitly concluded that increased alkyl chain length significantly decreased nematicidal activity [1]. By extrapolation from this established SAR trend, N-ethylbutanamide (ethyl substituent) would be predicted to exhibit lower nematicidal potency than N-propyl-butyramide but higher than N-methylbutanamide. No direct experimental LC₅₀ value for N-ethylbutanamide itself was reported in this study.

nematicidal Meloidogyne incognita alkyl chain SAR

Synthetic Route: N-Ethylbutanamide from Butanoyl Chloride and Ethylamine

N-Ethylbutanamide is synthesized via nucleophilic addition-elimination between butanoyl chloride and two equivalents of ethylamine [1]. This is a standard amide bond formation reaction. The same synthetic methodology applies to N-methylbutanamide (using methylamine) and N-propylbutanamide (using propylamine). No differential synthetic advantage or disadvantage exists among these analogs, as the reaction pathway and stoichiometry are identical.

amide synthesis acyl chloride nucleophilic substitution

Application Scenarios for N-Ethylbutanamide Based on Quantitative Differential Evidence


P2X3 Purinoceptor Antagonist Studies in Pain and Sensory Neurobiology

N-Ethylbutanamide can be employed as a tool compound in P2X3 receptor pharmacology studies, with a reported antagonist EC₅₀ of 80 nM in recombinant rat P2X3 expressed in Xenopus oocytes [1]. Researchers investigating N-alkyl chain length effects on P2X3 antagonism may select this ethyl-substituted analog to evaluate the impact of intermediate chain length relative to methyl or propyl variants.

Physicochemical Benchmarking for Membrane Permeability Optimization

With a calculated LogP of 1.17, N-ethylbutanamide serves as an intermediate-lipophilicity reference compound in structure-permeability relationship studies [2]. When optimizing lead compounds for balanced solubility and membrane penetration, this compound provides a defined LogP benchmark between more hydrophilic (N-methyl, LogP ~0.7) and more lipophilic (N-propyl) analogs [3].

Agricultural Nematicide Research and SAR Trend Analysis

In studies of N-alkyl butanamides as nematicidal agents against Meloidogyne incognita, N-ethylbutanamide can be utilized to probe the intermediate region of the alkyl chain length SAR trend, where activity decreases with increasing chain length from propyl (LC₅₀ = 67.46 ppm) downward [4]. This compound is appropriate for establishing dose-response relationships along the chain length continuum.

Synthetic Intermediate for Cannabinoid-Related Analogs

N-Ethylbutanamide-derived structures, specifically 4-amino-N-ethyl-butyramide and its arachidonyl conjugates, have demonstrated measurable affinity for CB1 and CB2 cannabinoid receptors, with displacement rates of 44% (CB1, 1 μM), 100% (CB1, 10 μM), 59% (CB2, 1 μM), and 94% (CB2, 10 μM) . Researchers exploring cannabinoid receptor ligands with ethylamide moieties may utilize N-ethylbutanamide as a core scaffold or synthetic precursor.

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